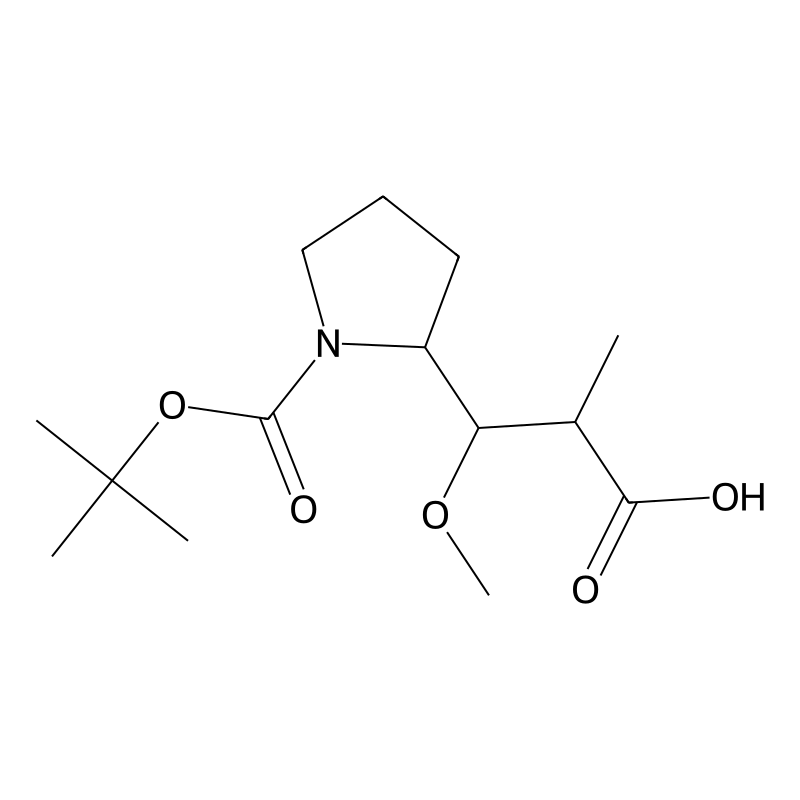

3-Methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Boc-dolaproine is a derivative of dolaproine, an amino acid residue found in the natural product Dolastatin 10. Dolastatin 10 is a marine natural product isolated from sea hares that exhibits potent anticancer activity MedChemExpress, N-Boc-dolaproine ((2R,3R) -: .

Synthesis of Dolastatin Analogues

Due to the antitumor properties of Dolastatin 10, N-Boc-dolaproine serves as a valuable building block for the synthesis of Dolastatin analogues. Researchers can modify the structure of N-Boc-dolaproine to create new Dolastatin derivatives and evaluate their potential as anticancer agents Sigma-Aldrich, N-Boc-dolaproine: .

Understanding Dolastatin's Mechanism of Action

N-Boc-dolaproine can be used to study the mechanism of action of Dolastatin 10. By incorporating N-Boc-dolaproine into simplified Dolastatin-like peptides, researchers can investigate how these molecules interact with cellular targets and disrupt cancer cell growth PubChem, N-Boc-dolaproine-OH ((+)-phenylethylamine): ).

Development of New Anticancer Agents

Research on N-Boc-dolaproine and its role in Dolastatin analogues contributes to the development of new and potentially more effective anticancer agents. By understanding how these molecules work, scientists can design drugs with improved efficacy and reduced side effects MedChemExpress, N-Boc-dolaproine-methyl, Amino acid residues of Dolastatin 13: .

3-Methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid is a complex organic compound characterized by its intricate structure, which includes a methoxy group, a methyl group, and a pyrrolidine ring. This compound, with the CAS number 157967-06-1, exhibits unique chemical properties due to the combination of these functional groups. The presence of the pyrrolidine ring is particularly significant as it can influence the compound's reactivity and biological activity.

- Oxidation: This reaction can introduce additional functional groups or modify existing ones.

- Reduction: Reduction reactions may be employed to convert double bonds to single bonds or remove oxygen-containing groups.

- Substitution: Substitution reactions allow for the replacement of one functional group with another, which can alter the compound's properties.

These reactions are essential for modifying the compound for specific applications in research and industry.

Research indicates that 3-Methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid may exhibit significant biological activity. Its structural features suggest potential interactions with various enzymes and receptors, which could modulate metabolic pathways. Such interactions are crucial for understanding its therapeutic potential and pharmacological applications .

The synthesis of 3-Methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid typically involves several key steps:

- Formation of the Pyrrolidine Ring: This is achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

- Introduction of Methoxy and Methyl Groups: Alkylation reactions using suitable alkyl halides facilitate the introduction of these groups.

- Attachment of Propanoic Acid Moiety: This can be accomplished through esterification or amidation reactions.

These steps highlight the complexity involved in synthesizing this compound from readily available starting materials .

3-Methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid has diverse applications across various fields:

- In Chemistry: It serves as a building block for synthesizing more complex molecules.

- In Biology: The compound may be used to study enzyme interactions and metabolic pathways.

- In Industry: It finds utility in the production of specialty chemicals and materials .

Understanding how 3-Methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid interacts with biological macromolecules is crucial for predicting its therapeutic potential. Techniques such as molecular docking and high-throughput screening are employed to evaluate binding affinities and mechanisms of action. These studies help elucidate the compound's role in various biological processes and its potential side effects .

Several compounds share structural similarities with 3-Methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methoxy-2-methylpropanoic acid | Similar functional groups but lacks the pyrrolidine ring | Simpler structure; less complex reactivity |

| 2-Methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | Similar structure without the methoxy group | Different biological activity due to missing functional group |

| (S)-1-(tert-butoxycarbonyl)pyrrolidine | Contains only pyrrolidine | Simpler structure; primarily used for protection |

| (2S,3R)-3-(methoxycarbonyl)proline | Contains proline structure | Different functional groups affecting solubility |

The uniqueness of 3-Methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid lies in its specific combination of functional groups and the presence of the pyrrolidine ring, which significantly influences its chemical reactivity and biological interactions compared to similar compounds .